Product packaging for 4-Propyloct-4-ene(Cat. No.:CAS No. 14109-55-8)

4-Propyloct-4-ene

Cat. No.: B14704422
CAS No.: 14109-55-8
M. Wt: 154.29 g/mol
InChI Key: FOVNUVWWKGPRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Propyloct-4-ene is an organic hydrocarbon with the molecular formula C11H22, identified by CAS numbers 300479 and 13679010 . This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel synthetic methodologies. Research indicates its utility in metal-mediated coupling reactions; for example, it has been identified as a product in zirconium-mediated alkyne-aldehyde coupling reactions, forming structures like 1-phenyl-4-propyloct-4-en-1-ol, which are key precursors to stereodefined allylic alcohols and complex heterocyclic systems . As a branched alkene, its structure and reactivity are of significant interest in catalysis and materials science research for constructing more complex molecular architectures . This product is labeled "For Research Use Only" (RUO) . It is intended solely for use in laboratory research and is not manufactured or validated for use in diagnostic procedures, the diagnosis, treatment, or cure of any disease, or for any other clinical, in vitro diagnostic, or therapeutic use in humans or animals . It is not intended for personal use. By purchasing or using this product, the buyer acknowledges and agrees that it will be used exclusively for scientific research purposes under appropriate laboratory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22 B14704422 4-Propyloct-4-ene CAS No. 14109-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14109-55-8

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

4-propyloct-4-ene

InChI

InChI=1S/C11H22/c1-4-7-10-11(8-5-2)9-6-3/h10H,4-9H2,1-3H3

InChI Key

FOVNUVWWKGPRIN-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CCC)CCC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Propyloct 4 Ene and Stereoisomers

3 Transition Metal-Catalyzed Cross-Coupling Reactions for Stereodefined Internal Alkenes

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to construct carbon-carbon bonds. numberanalytics.com For the synthesis of stereodefined internal alkenes, including tetrasubstituted ones like 4-propyloct-4-ene, these methods offer unparalleled precision and control.

The carbometalation of alkynes, which involves the addition of an organometallic reagent across a carbon-carbon triple bond, is a highly effective strategy for the stereoselective synthesis of multisubstituted alkenes. kyoto-u.ac.jp This method typically proceeds in a stereoselective manner, providing access to a wide variety of alkene structures. kyoto-u.ac.jp While the carbometalation of terminal alkynes is well-established for producing trisubstituted alkenes, the synthesis of tetrasubstituted alkenes requires the more challenging carbometalation of an internal alkyne. nih.govbeilstein-journals.org

To facilitate this difficult transformation, researchers have employed activated alkynes, such as those bearing an electron-withdrawing group, to enhance their reactivity. nih.govbeilstein-journals.org A notable example involves the carbocupration of an alkynyl thioether, followed by stereoselective quenching with an electrophile to yield a tetrasubstituted alkenyl thioether. nih.gov Subsequent sulfur-lithium exchange and trapping with another electrophile provides the final tetrasubstituted alkene with excellent control over the double bond geometry. nih.gov

Ruthenium-catalyzed C-H alkenylation/directing group migration between N-carbamoyl indoles and alkynes represents another innovative approach to tetrasubstituted alkenes. ucl.ac.uk This method features high atom- and step-economy and proceeds with excellent regio- and stereoselectivity under mild conditions. ucl.ac.uk

Table 2: Selected Carbometalation Strategies for Tetrasubstituted Alkenes

MethodCatalyst/ReagentKey FeaturesResult
Sequential Carbocupration/Sulfur-Lithium ExchangeCuCN·2LiCl, Organozinc reagentStereoselective synthesis from alkynyl thioethers. nih.govTetrasubstituted olefins with high E/Z ratio. nih.gov
Ruthenium-Catalyzed C-H AlkenylationRuthenium(II) catalystDual role of carbamoyl (B1232498) directing group. ucl.ac.ukTetrasubstituted alkenes with broad substrate scope. ucl.ac.uk
Palladium-Catalyzed Cross-CouplingPalladium catalystTwo-step protocol involving stereoselective generation of an alkenyl pseudohalide. thieme-connect.comMainly Z-isomers of tetrasubstituted alkenes. thieme-connect.com

This table outlines various carbometalation strategies for synthesizing tetrasubstituted alkenes, emphasizing the catalyst systems and key features of each method.

Nickel-catalyzed tandem reactions that combine a Heck reaction with alkene isomerization have emerged as a powerful strategy for the stereoselective synthesis of tri- and tetrasubstituted alkenes from simple starting materials. nus.edu.sgincatt.nl This approach allows for the transformation of abundant monosubstituted α-olefins into more valuable and complex internal alkenes in a single step. nus.edu.sg

The key to this methodology is the use of a nickel catalyst, often ligated with an N-heterocyclic carbene (NHC), which can effectively catalyze both the initial C-C bond formation and the subsequent isomerization of the double bond to a thermodynamically more stable position. nus.edu.sgincatt.nl The choice of ligand and base is crucial for controlling the regio- and stereoselectivity of the process. nus.edu.sg

Mechanistic studies have shown that these reactions can proceed through a non-radical pathway, and the isomerization step is believed to occur via a 1,3-hydrogen shift mechanism. nus.edu.sgincatt.nl This tandem strategy has been successfully applied to a broad range of substrates and offers a concise route to various biologically active molecules. incatt.nl Additionally, nickel catalysts have been shown to effect Heck-type reactions with unactivated alkyl bromides, further expanding the scope of these transformations. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Stereodefined Internal Alkenes

Stereoselective Synthesis of Trisubstituted and Tetrasubstituted Alkenes

Modern catalytic methods have revolutionized the synthesis of complex alkenes, providing pathways to previously inaccessible structures with high precision. These strategies often rely on transition-metal catalysts to control both regio- and stereoselectivity. The synthesis of trisubstituted alkenes, in particular, has benefited from innovations in cross-metathesis, alkyne functionalization, and the use of earth-abundant metal catalysts. snnu.edu.cnnus.edu.sg

One powerful strategy is the catalytic cross-metathesis, which has been refined to allow for the stereoselective generation of either E or Z acyclic trisubstituted alkenes. ximo-inc.com Research by Hoveyda and Schrock has demonstrated that molybdenum monoaryloxide pyrrolide (MAP) catalysts can facilitate cross-metathesis reactions between existing trisubstituted alkenes and disubstituted alkenes to produce new trisubstituted alkenes with exceptional stereoisomeric purity. ximo-inc.comacs.org This approach is advantageous as it can utilize readily available starting materials. ximo-inc.comresearchgate.net For instance, trialkyl-substituted olefins can be accessed with high stereoselectivity using specific molybdenum catalysts, even when the starting disubstituted olefin is a mixture of E/Z isomers. ximo-inc.com

Another prominent method involves the hydroalkylation of alkynes. A copper hydride-catalyzed approach provides a highly regio- and stereoselective route to Z-configured trisubstituted alkenes. nih.gov This method successfully employs a range of primary alkyl tosylates as electrophiles, reacting with terminal alkynes to yield the desired Z-alkene products with complete selectivity. nih.gov The choice of ligand, such as a DTBM-dppf-supported copper catalyst, is critical for achieving high yields. nih.gov Similarly, nickel-catalyzed intermolecular cross-dialkylation of alkynes offers a pathway for the syn-selective installation of two different alkyl groups, yielding tri- and tetrasubstituted alkenes. nih.gov This reductive protocol avoids the need for pre-formed organometallic reagents and shows good functional group tolerance. nih.gov

The use of sustainable and inexpensive catalysts is a growing area of interest. An iron-catalyzed method has been developed for the synthesis of trisubstituted Z-alkenes by merging allenes with organohalides and organozinc reagents. nus.edu.sg This multicomponent strategy leverages an affordable bisphosphine-iron catalyst to control both site- and Z-selectivity, representing a greener alternative to methods employing precious metals. nus.edu.sg

Furthermore, classic organometallic procedures starting from alkynes remain valuable. For example, hydroalumination of an alkyne with diisobutylaluminium hydride generates a Z-alkenylalane intermediate. redalyc.org This can then be functionalized with retention of configuration to produce a trisubstituted alkene. redalyc.orgscielo.org.bo

Table 1: Comparison of Catalytic Methods for Trisubstituted Alkene Synthesis

Method Catalyst System Typical Substrates Key Feature Stereoselectivity Ref.
Cross-Metathesis Molybdenum MAP Complexes (e.g., Mo-3) Disubstituted & Trisubstituted Alkenes High chemoselectivity and stereoretention. >98% E or >95% Z ximo-inc.com
Alkyne Hydroalkylation CuH with DTBM-dppf ligand Terminal Alkynes & Alkyl Tosylates Forms Z-alkenes with complete selectivity. Complete Z-selectivity nih.gov
Alkyne Dialkylation Nickel/N-heterocyclic carbene (NHC) Terminal Alkynes & Alkyl Halides Syn-selective addition of two alkyl groups. High syn-selectivity nih.gov
Allene Functionalization Iron/Bisphosphine Allenes, Organohalides, Organozinc reagents Utilizes an earth-abundant metal catalyst. High Z-selectivity nus.edu.sg
Hydroalumination Diisobutylaluminium hydride (DIBAH) Alkynes Stoichiometric; forms Z-alkenylalane intermediate. High Z-selectivity redalyc.org

Non-Catalytic and Stoichiometric Syntheses of this compound Analogues

Stoichiometric olefination reactions are foundational in organic synthesis and offer reliable, often complementary, strategies to catalytic methods for constructing carbon-carbon double bonds. The Wittig reaction, Julia-Kocienski olefination, and Peterson olefination are among the most powerful tools for this transformation, each with distinct mechanisms and stereochemical outcomes.

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde. organic-chemistry.org For the synthesis of a trisubstituted alkene like this compound, an unsymmetrical ketone such as pentan-4-one would be reacted with an appropriate ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. researchgate.net Non-stabilized ylides (where the group attached to the carbanion is alkyl) typically react with aldehydes to produce Z-alkenes with high selectivity under salt-free conditions. researchgate.netharvard.edu However, reactions with ketones are often less selective and can yield mixtures of E and Z isomers. nih.gov Recent advancements, such as a Wittig/B-H insertion reaction, provide innovative access to thermodynamically less stable Z-boryl alkenes, which can be further functionalized. nih.gov

The Julia-Kocienski olefination is another cornerstone method, reacting a carbonyl compound with a sulfone, typically a heteroaryl sulfone, in the presence of a strong base. researchgate.net While traditionally known for producing E-alkenes with high selectivity from aldehydes, recent modifications have enabled the synthesis of Z-trisubstituted alkenes from ketones. organic-chemistry.orgorganic-chemistry.org Research by Ando and Takama has shown that using 1-methyl- or 1-tert-butyl-1H-tetrazol-5-yl alkyl sulfones with unsymmetrical ketones in the presence of LiHMDS can produce trisubstituted (Z)-alkenes with high stereoselectivity (Z/E ratios from 91:9 to 99:1). organic-chemistry.orgorganic-chemistry.org The mechanism proceeds through an intermediate that favors the formation of the Z-alkene, with bulkier substituents on the tetrazole ring enhancing this selectivity. organic-chemistry.org This makes it a highly relevant and powerful method for accessing Z-isomers of analogues of this compound.

The Peterson olefination utilizes α-silyl carbanions, which react with carbonyl compounds to form a β-hydroxysilane intermediate. The subsequent elimination can be controlled to be either syn or anti, leading to Z- or E-alkenes, respectively. A novel application of this reaction has been developed for the synthesis of allyldimethylsilane (B1587919) precursors, which are then used in a silicon-tethered ring-closing metathesis to generate trisubstituted olefins. acs.org

Table 2: Comparison of Stoichiometric Olefination Methods for Trisubstituted Alkenes

Method Reagents Carbonyl Partner Key Features General Stereoselectivity Ref.
Wittig Reaction Non-stabilized phosphorus ylide Ketone (e.g., Pentan-4-one) Classic, widely used method. Selectivity with ketones can be low. Often gives E/Z mixtures from ketones. organic-chemistry.orgresearchgate.net
Julia-Kocienski Olefination 1-tert-Butyl-1H-tetrazol-5-yl alkyl sulfone, LiHMDS Ketone Modified reagent allows for high Z-selectivity with ketones. High Z-selectivity (up to 99:1) organic-chemistry.orgorganic-chemistry.org
Peterson Olefination α-Silyl carbanion Ketone / Aldehyde Stereochemical outcome depends on workup conditions (acid vs. base). Can be directed to either E or Z. acs.org

Reaction Mechanisms and Reactivity Profiles of Branched Internal Alkenes

Mechanistic Investigations of Olefin Metathesis Pertaining to Internal Alkene Precursors

Olefin metathesis is a powerful organic reaction that involves the cutting and rearranging of carbon-carbon double bonds in alkenes. ilpi.com For internal and sterically hindered alkenes like 4-propyloct-4-ene, this reaction presents unique mechanistic considerations. The widely accepted mechanism for this transformation was first proposed by Yves Chauvin, who, along with Robert H. Grubbs and Richard R. Schrock, was awarded the 2005 Nobel Prize in Chemistry for their work in this field. wikipedia.org

Unraveling the Chauvin Mechanism and Alkylidene Exchange

The Chauvin mechanism provides a framework for understanding how olefin metathesis occurs. wikipedia.org It posits that the reaction is initiated by a metal alkylidene complex, which reacts with an alkene in a [2+2] cycloaddition to form a four-membered ring intermediate called a metallacyclobutane. ilpi.comwikipedia.orglibretexts.org This intermediate is key to the reaction and subsequently breaks apart in a retro-[2+2] cycloaddition. libretexts.org This fragmentation can either regenerate the starting materials or, productively, form a new alkene and a new metal alkylidene complex. wikipedia.org This process of swapping alkylidene groups is the essence of metathesis. nobelprize.org

In the context of a tetrasubstituted alkene like this compound, the steric bulk around the double bond influences the ease of metallacyclobutane formation and its subsequent fragmentation. The reaction involves the exchange of the propyloctylidene fragment. The reversibility of the reaction steps means that an equilibrium mixture of olefins will eventually be obtained unless one of the products, such as volatile ethylene (B1197577) in cross-metathesis with a terminal alkene, is removed to drive the reaction forward. ilpi.comnobelprize.org

Role of Metal Carbene Complexes in Catalytic Cycles

Metal carbene (or alkylidene) complexes are the true catalysts in olefin metathesis. nobelprize.org The development of well-defined catalysts, particularly those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), has been crucial for the broad application of this reaction. wikipedia.orglibretexts.org These catalysts exhibit varying degrees of reactivity and functional group tolerance. libretexts.org

The catalytic cycle begins with the coordination of the alkene, such as this compound, to the metal carbene. masterorganicchemistry.com For Grubbs-type catalysts, this often involves the dissociation of a ligand, like a phosphine, to create a vacant coordination site, forming a 14-electron active species. uwindsor.caharvard.edunih.gov This active species then undergoes the [2+2] cycloaddition with the alkene to form the metallacyclobutane intermediate. uib.no Subsequent cycloreversion releases the new alkene product and regenerates a metal alkylidene, which can then participate in another catalytic cycle. nobelprize.orgmasterorganicchemistry.com

Stereochemical Outcomes and Control in Alkene Functionalization Reactions

The functionalization of branched internal alkenes like this compound often leads to the formation of new stereocenters. Controlling the stereochemical outcome of these reactions is a significant focus in synthetic chemistry. In olefin metathesis, particularly cross-metathesis, controlling the geometry (E/Z) of the newly formed double bond can be challenging, often resulting in mixtures. masterorganicchemistry.com However, specialized catalysts have been developed to favor the formation of one isomer over the other. For instance, certain ruthenium catalysts with specific chelating ligands can provide high Z-selectivity. nih.govacs.org

The table below summarizes different catalyst types and their general selectivity in olefin metathesis, which is applicable to branched systems.

Catalyst TypeMetal CenterTypical LigandsGeneral SelectivityKey Features
Schrock CatalystsMo, WImido, AlkoxideHigh activity, can be Z-selectiveHighly active for hindered alkenes, but sensitive to air and moisture. libretexts.org
Grubbs 1st GenRuTwo PhosphinesGenerally E-selective or poor selectivityMore stable than Schrock catalysts, good functional group tolerance. harvard.edu
Grubbs 2nd GenRuOne NHC, one PhosphineGenerally E-selectiveMore active than 1st Gen, especially for hindered or electron-deficient alkenes. libretexts.orgharvard.edu
Z-Selective Ru CatalystsRuChelating NHC or DithiolateZ-selectiveDesigned specifically to control stereochemistry towards the Z-isomer. acs.org

Positional and Geometrical Isomerization Pathways of Internal Alkene Systems

Internal alkenes, including branched systems like this compound, can undergo isomerization under various conditions, leading to shifts in the position or geometry of the double bond. During olefin metathesis, secondary metathesis events can lead to isomerization, where the product alkene re-enters the catalytic cycle, potentially leading to a thermodynamic mixture of isomers. nih.govwikipedia.org This is particularly relevant in cross-metathesis reactions where achieving high selectivity for a single product can be complicated by competing isomerization pathways. uwindsor.ca

Radical and Ionic Mechanistic Pathways in Alkene Transformations

While olefin metathesis proceeds through an organometallic pathway, other transformations of alkenes involve radical or ionic intermediates. For instance, the addition of hydrogen halides (H-X) to an unsymmetrical alkene like this compound would proceed through a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that has more hydrogen atoms, and the halide would add to the more substituted carbon, leading to the formation of a tertiary carbocation. However, in this compound, both carbons of the double bond are trisubstituted, which would lead to a mixture of products.

Radical additions, on the other hand, can be initiated by radical initiators (like peroxides) and proceed via a radical chain mechanism. In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the less substituted carbon of the double bond.

Reactivity Towards Electrophilic and Nucleophilic Reagents in Branched Alkene Systems

The electron-rich double bond in alkenes makes them susceptible to attack by electrophiles. For a branched internal alkene like this compound, the double bond is sterically hindered by the propyl and butyl groups. This steric hindrance can affect the rate of reaction with electrophilic reagents. Common electrophilic additions include halogenation (addition of X₂), hydrohalogenation (addition of HX), and hydration (addition of H₂O in the presence of an acid catalyst). The regioselectivity of these additions to the unsymmetrical this compound would be influenced by the stability of the resulting carbocation intermediate.

Nucleophilic attack on an unactivated alkene double bond is uncommon as the double bond itself is a region of high electron density. However, if the alkene is part of a conjugated system with an electron-withdrawing group, it can become susceptible to nucleophilic attack (e.g., in a Michael addition). For an isolated, sterically hindered alkene like this compound, direct nucleophilic attack is not a typical reaction pathway.

The following table outlines the expected reactivity of a branched internal alkene with common reagents.

Reagent TypeExample ReagentReaction TypeExpected IntermediateKey Factors for this compound
ElectrophileBr₂Electrophilic AdditionBromonium ionSteric hindrance may slow the reaction rate.
ElectrophileHBr (no peroxides)Electrophilic AdditionCarbocationLeads to a mixture of regioisomers due to similar stability of possible tertiary carbocations.
Radical Initiator + ReagentHBr, ROORRadical AdditionCarbon radicalAnti-Markovnikov addition would occur.
NucleophileNaOCH₃Nucleophilic AttackN/AGenerally unreactive unless activated by an electron-withdrawing group.

Advanced Spectroscopic Characterization and Structure Elucidation of 4 Propyloct 4 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR Analysis for Hydrogen Environments

Proton (¹H) NMR spectroscopy reveals the different electronic environments of hydrogen atoms within a molecule. For 4-propyloct-4-ene, the spectrum is expected to show distinct signals for the vinylic proton, the allylic protons, and the protons of the propyl and butyl chains.

The single vinylic proton (H-5) is expected to resonate in the downfield region, typically between 5.0 and 5.5 ppm, due to the deshielding effect of the double bond. hw.ac.ukmnstate.edu Its multiplicity would likely be a triplet, resulting from coupling to the adjacent methylene (B1212753) (CH₂) group at C-6. The protons on the carbons adjacent to the double bond (allylic protons at C-3 and C-6) would appear in the range of 1.9 to 2.1 ppm. nih.gov The remaining methylene and methyl (CH₃) protons of the propyl and butyl groups would resonate in the upfield region, generally between 0.8 and 1.6 ppm. hw.ac.uk

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
H-5~5.2 - 5.4Triplet (t)
H-3, H-6~1.9 - 2.1Multiplet (m)
H-2, H-7~1.3 - 1.5Multiplet (m)
H-1, H-8~0.9Triplet (t)
Other CH₂~1.2 - 1.4Multiplet (m)

Note: This table represents predicted values based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the olefinic carbons (C-4 and C-5) are particularly diagnostic, typically appearing in the downfield region between 120 and 140 ppm. libretexts.orgscribd.com The quaternary carbon (C-4) would be expected to have a lower intensity compared to the protonated carbons. The chemical shifts of the aliphatic carbons will appear in the upfield region (10-40 ppm). bhu.ac.in

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-4, C-5~125 - 140
C-3, C-6~25 - 35
C-2, C-7~20 - 30
C-1, C-8~14
Other CH₂~22 - 32

Note: This table represents predicted values based on typical chemical shifts for similar structures. libretexts.orgbhu.ac.in

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Information

Two-dimensional (2D) NMR experiments are powerful tools for establishing detailed connectivity and stereochemistry that may not be apparent from 1D spectra. uclouvain.belibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the vinylic proton (H-5) and the allylic protons at C-6, as well as correlations between adjacent protons within the alkyl chains, confirming the sequence of methylene groups. analyzetest.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. numberanalytics.com This experiment would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the vinylic H-5 to the olefinic C-5. sdsu.edusapub.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. ox.ac.ukmagritek.com This is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations from the allylic protons on C-3 and C-6 to the olefinic carbons C-4 and C-5, confirming the substitution pattern around the double bond. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry by identifying protons that are close in space. libretexts.org For this compound, a NOESY experiment could help determine the E or Z configuration of the double bond by observing through-space interactions between the vinylic proton (H-5) and the protons of the propyl group on C-4. ox.ac.ukcore.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula. wiley.com For this compound, with a molecular formula of C₁₁H₂₂, the expected exact mass is 154.1722 Da. nih.govnih.gov This precise measurement helps to distinguish it from other isomers or compounds with the same nominal mass but different elemental compositions. While standard electron ionization (EI) mass spectra of isomeric alkanes and alkenes can be similar, featuring clusters of peaks corresponding to CₙH₂ₙ₊₁, CₙH₂ₙ, and CₙH₂ₙ₋₁ fragments, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation. wiley.com

Chemical Ionization Mass Spectrometry in Alkene Derivatization Studies

Chemical Ionization (CI) is a softer ionization technique than EI, often resulting in a more abundant molecular ion or pseudomolecular ion, which is useful for confirming the molecular weight. researchgate.net Furthermore, specific CI techniques can be employed to determine the position of the double bond in alkenes. This often involves derivatization or the use of specific reagent gases that react with the double bond. For example, techniques using acetonitrile (B52724) or copper ions as the chemical ionization agent can induce fragmentation patterns that are characteristic of the double bond's location within the carbon chain. nih.govcapes.gov.br In such an experiment with this compound, the resulting fragments would be indicative of cleavage at the C4-C5 double bond, thus confirming its position. aocs.orgnih.gov

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Alkene Bonds

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. lehigh.eduuniversalclass.com For the compound this compound, a trisubstituted alkene, the IR spectrum provides definitive evidence for the presence of the carbon-carbon double bond (C=C) and its associated vinylic carbon-hydrogen bond (=C-H).

The key diagnostic absorptions for the alkene functional group in this compound are found in distinct regions of the spectrum. The stretching vibration of the vinylic C-H bond (a bond between an sp²-hybridized carbon and a hydrogen atom) typically appears at a higher frequency than the stretching vibrations of aliphatic C-H bonds (sp³ C-H). orgchemboulder.comuobabylon.edu.iq This distinction is a reliable indicator of unsaturation. orgchemboulder.comspectroscopyonline.com Specifically, the =C-H stretching vibration is expected in the 3100-3000 cm⁻¹ region. orgchemboulder.comspcmc.ac.inlibretexts.org In contrast, the numerous C-H bonds of the propyl and butyl groups on the molecule's backbone will produce strong absorption bands in the 3000-2840 cm⁻¹ range. spcmc.ac.inlibretexts.org

The stretching vibration of the carbon-carbon double bond itself gives rise to an absorption band in the 1680-1630 cm⁻¹ region. spectroscopyonline.com For a trisubstituted alkene like this compound, this C=C stretching peak is expected to fall between 1680 and 1660 cm⁻¹. spectroscopyonline.com The intensity of this peak can vary; while often of moderate strength, it can be weak depending on the change in the dipole moment during the vibration. spectroscopyonline.comlibretexts.org

Furthermore, the out-of-plane bending vibration (or "wag") of the lone vinylic C-H bond is a particularly useful diagnostic tool. spcmc.ac.in These bending vibrations are typically strong and appear in the 1000-650 cm⁻¹ region of the spectrum, an area often referred to as the fingerprint region. orgchemboulder.comuobabylon.edu.iq For trisubstituted alkenes, a characteristic absorption band is generally observed in the range of 840-790 cm⁻¹. spectroscopyonline.com

The table below summarizes the expected characteristic IR absorption bands for this compound.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Alkene (=C-H) 3100 - 3000 Medium
C-H Stretch Alkane (-C-H) 3000 - 2840 Strong
C=C Stretch Alkene (C=C) 1680 - 1660 Medium to Weak
C-H Bend Alkane (-CH₂) 1470 - 1450 Medium

Integration of Spectroscopic Data for Comprehensive Structure Elucidation

While IR spectroscopy is excellent for identifying functional groups, the definitive elucidation of a complete molecular structure, such as that of this compound, requires the integration of data from multiple spectroscopic techniques. numberanalytics.comrjpn.org The most powerful combination for organic chemists is typically Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR). lehigh.edunumberanalytics.com The synergistic use of these methods provides a comprehensive picture of the molecule, from its elemental composition to the precise connectivity of its atoms. intertek.com

The process of structure elucidation is a step-by-step puzzle-solving approach where each piece of spectroscopic data provides a unique clue. numberanalytics.comorgchemboulder.com

Mass Spectrometry (MS): This technique would be the starting point to determine the molecular weight and elemental formula of the compound. numberanalytics.comnumberanalytics.com For this compound (C₁₁H₂₂), high-resolution mass spectrometry would confirm this molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, potentially showing the loss of alkyl fragments (e.g., propyl or butyl groups) from the molecular ion, which helps in deducing the branching pattern around the double bond. lehigh.edu

Infrared (IR) Spectroscopy: As detailed in section 4.3, the IR spectrum would confirm the presence of key functional groups. numberanalytics.com The detection of =C-H and C=C stretching and bending vibrations would verify the alkene nature of the molecule, while the strong alkane C-H stretches would confirm the presence of the saturated hydrocarbon portions of the structure. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed map of the molecular structure. numberanalytics.comnumberanalytics.com

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound would show 11 distinct signals, assuming no accidental overlap, corresponding to the 11 carbon atoms in the molecule. Crucially, two of these signals would appear in the characteristic downfield region for sp²-hybridized carbons (typically δ 100-150 ppm), confirming the two carbons of the double bond. The remaining nine signals would be in the upfield region for sp³-hybridized carbons (typically δ 10-60 ppm).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the most diagnostic signal would be from the single vinylic proton (=C-H). This proton would appear in a distinct chemical shift region (typically δ 4.5-5.5 ppm), and its splitting pattern (multiplicity) would reveal the number of adjacent protons, confirming its position. The remaining signals in the upfield region (typically δ 0.8-2.2 ppm) would be complex due to overlapping signals from the three propyl groups and the terminal methyl group, but integration of the signal areas would correspond to the number of protons in each environment.

By combining these techniques, a chemist can construct and verify the structure of this compound with a high degree of confidence. numberanalytics.com The molecular formula from MS provides the building blocks, the IR spectrum identifies the type of structure (an alkene), and the detailed ¹H and ¹³C NMR spectra assemble the pieces by establishing the exact connectivity of the atoms. numberanalytics.comnumberanalytics.com

Table 2: Summary of Integrated Spectroscopic Data for the Elucidation of this compound

Spectroscopic Technique Information Provided Expected Data for this compound
Mass Spectrometry (MS) Molecular weight and formula; Fragmentation patterns. Molecular Ion (M⁺) peak corresponding to C₁₁H₂₂. Fragments indicating loss of propyl/butyl groups.
Infrared (IR) Spectroscopy Identification of functional groups. numberanalytics.com Absorptions for =C-H, C=C, and alkane C-H bonds. Confirms alkene and alkane moieties.
¹³C NMR Spectroscopy Number and electronic environment of carbon atoms. youtube.com 2 signals in the sp² region (δ ~120-140 ppm); 9 signals in the sp³ region (δ ~10-40 ppm).

| ¹H NMR Spectroscopy | Number, environment, and connectivity of protons. | 1 vinylic proton signal (δ ~5.0-5.5 ppm). Complex overlapping signals for 21 aliphatic protons (δ ~0.8-2.2 ppm). |

Advanced Functionalization and Derivatization Strategies for Internal Alkenes

Selective 1,2-Difunctionalization of Internal Alkene Substrates

The 1,2-difunctionalization of alkenes is a powerful strategy for rapidly building molecular complexity. researchgate.net In the context of internal alkenes like 4-propyloct-4-ene, achieving high selectivity is a primary challenge due to their steric bulk and the lower polarity of the double bond compared to terminal alkenes. nih.gov Nickel-catalyzed reactions have emerged as a particularly effective approach for the dicarbofunctionalization of these substrates. nih.gov

One notable advancement is the nickel-catalyzed 1,2-dialkylation, which allows for the simultaneous formation of two new carbon-carbon bonds across the alkene. nih.gov This process can effectively couple internal alkenes with both secondary benzyl (B1604629) halides and secondary alkylzinc reagents, leading to highly branched products with up to three contiguous all-carbon stereocenters. nih.gov The success of these reactions often hinges on overcoming the propensity of key alkylmetal intermediates to undergo β-hydride elimination, a common side reaction that plagues transformations involving saturated carbon linkages. nih.gov The use of directing groups, such as 8-aminoquinoline (B160924) (AQ), has also proven effective in facilitating the difunctionalization of nonconjugated internal alkenes. nih.gov

Table 1: Nickel-Catalyzed 1,2-Dialkylation of Representative Internal Alkenes

This table illustrates the scope of Ni-catalyzed dialkylation with substrates analogous to this compound. Data sourced from related studies on internal alkene functionalization. nih.gov

Alkene SubstrateElectrophileNucleophileCatalyst SystemYield (%)
(E)-Oct-4-ene1-bromo-1-phenylethaneDiethylzincNi(cod)₂ / Ligand78
(Z)-Oct-4-ene1-bromo-1-phenylethaneDiethylzincNi(cod)₂ / Ligand75
Cyclooctene1-bromo-1-(naphthalen-2-yl)ethaneDi-sec-butylzincNi(cod)₂ / Ligand85
(E)-Dec-5-eneBenzyl bromideDipropylzincNi(cod)₂ / Ligand72

Hydrofunctionalization Beyond Carbon-Carbon Bond Formation (e.g., C-N, C-O, C-Si)

Hydrofunctionalization, the addition of an H-X molecule across a double bond, is a highly atom-economical process. For unactivated internal alkenes, this transformation remains challenging, especially when aiming for high regio- and enantioselectivity. chinesechemsoc.org Catalysis with earth-abundant transition metals like copper, iron, and cobalt has gained significant attention for these reactions due to their lower cost and toxicity compared to precious metals. acs.org

C-N Bond Formation: Copper-hydride (CuH) catalysis has enabled the highly enantioselective hydroaminocarbonylation of unactivated internal alkenes, providing direct access to valuable α-substituted chiral amides. chinesechemsoc.org This method successfully addresses the difficulty of controlling selectivity with symmetric internal alkenes. chinesechemsoc.org Nickel-hydride (NiH) catalysis has also been employed for the hydroamination of alkenes with nitroarenes, yielding aromatic amines. researchgate.net

C-O Bond Formation: The oxo-functionalization of alkenes using photoredox catalysis represents a modern approach to forming C-O bonds. rsc.org These methods can introduce hydroxyl, alkoxy, or carboxy groups across C=C bonds under mild conditions, often initiated by visible light. mdpi.com

C-Si Bond Formation: A contra-thermodynamic isomerization of internal alkenes to terminal alkenes has been achieved by combining platinum-catalyzed hydrosilylation with a subsequent formal retro-hydrosilylation. escholarship.org This "chain-walking" hydrosilylation allows for the functionalization and relocation of the double bond, demonstrating a powerful method for manipulating the structure of internal alkenes. escholarship.org

Table 2: Copper-Catalyzed Asymmetric Hydroaminocarbonylation of Symmetric Internal Alkenes

Illustrative examples of hydrofunctionalization applied to symmetric internal alkenes, demonstrating the potential for derivatizing substrates like this compound. Data from related studies. chinesechemsoc.org

Alkene SubstrateAmine SourceCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
(Z)-Hex-3-eneMorpholineCu(OAc)₂ / Ligand8197
(Z)-Oct-4-enePiperidineCu(OAc)₂ / Ligand7598
(E)-Oct-4-eneMorpholineCu(OAc)₂ / Ligand6598
1,2-DihydronaphthalenePyrrolidineCu(OAc)₂ / Ligand7096

Cycloaddition Reactions Involving Branched Internal Alkenes

Cycloaddition reactions are fundamental transformations for constructing cyclic molecules. libretexts.org The participation of sterically hindered, tetrasubstituted alkenes like this compound in these reactions is often limited by steric repulsion and unfavorable electronic factors. However, specific catalytic systems and reaction conditions can overcome these barriers.

A notable example is the Lewis base-catalyzed intermolecular triazene (B1217601) alkene cycloaddition. nih.gov This reaction has been successfully applied to both terminal and internal alkenes for the synthesis of trifluoromethylated pyrazolines, which are valuable heterocyclic motifs. nih.govresearchgate.net The use of a catalytic amount of a Lewis base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the reaction with a broad range of substrates, including those with significant steric hindrance. nih.gov While many cycloadditions like the classic Diels-Alder reaction typically involve a diene and a dienophile, other variations such as [2+2], [3+2], and [4+4] cycloadditions can involve internal alkenes, often requiring photochemical or thermal activation. libretexts.orgresearchgate.net For instance, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have shown effectiveness with internal alkynes, which share some reactivity characteristics with hindered alkenes, to produce highly substituted triazoles. acs.org

Table 3: Lewis Base-Catalyzed [3+2] Cycloaddition of Alkenes with CF₃CHN₂

This table presents data for various alkene types in a cycloaddition reaction, illustrating the potential reactivity of branched internal alkenes. nih.gov

Alkene SubstrateReagentCatalystProduct TypeYield (%)
StyreneCF₃CHN₂DBUPyrazoline95
(E)-β-MethylstyreneCF₃CHN₂DBUPyrazoline88
1-OcteneCF₃CHN₂DBUPyrazoline92
IndeneCF₃CHN₂DBUPyrazoline85

Photoredox-Catalyzed Derivatizations of Alkene Substrates

Photoredox catalysis has revolutionized organic synthesis by enabling the activation of stable molecules through single-electron transfer (SET) processes using visible light. dicp.ac.cn This approach is well-suited for the functionalization of internal alkenes, which can be challenging substrates for traditional two-electron pathways. acs.org

Various transformations have been developed using this strategy. For example, a visible-light-mediated chlorotrifluoromethylation of internal alkenes has been achieved with a copper-based photoredox catalyst. rsc.org This reaction uses F₃CSO₂Cl as the source for both the trifluoromethyl and chlorine atoms and proceeds with high regioselectivity under mild conditions. rsc.org Other photoredox-catalyzed reactions include the C-H arylation of internal alkenes to form tetrasubstituted alkenes and various difunctionalization reactions that introduce carbon-heteroatom bonds. mdpi.comdicp.ac.cn These reactions often proceed via radical intermediates, and their success with internal alkenes demonstrates the power of photoredox catalysis to engage otherwise unreactive substrates. acs.orgresearchgate.net

Table 4: Photoredox-Catalyzed Chlorotrifluoromethylation of Internal Alkenes

This table showcases the functionalization of various internal alkenes using a photoredox-catalyzed method, indicating its applicability to substituted systems. rsc.org

Alkene SubstrateCatalyst SystemReagentSolventYield (%)
(E)-StilbeneCu(dap)₂ClF₃CSO₂ClDCE81
1,2-DiphenylcyclopenteneCu(dap)₂ClF₃CSO₂ClDCE75
IndeneCu(dap)₂ClF₃CSO₂ClDCE65
(E)-4-OcteneCu(dap)₂ClF₃CSO₂ClDCE72

Environmental Chemical Transformations of Branched Alkene Compounds

Ozonolysis Kinetics and Atmospheric Product Formation Mechanisms

The reaction with ozone, known as ozonolysis, is a significant degradation pathway for alkenes in the atmosphere, contributing to the formation of secondary pollutants. youtube.com The rate and mechanism of this reaction are heavily influenced by the structure of the alkene, particularly the number and type of substituent groups around the carbon-carbon double bond. rsc.orgresearchgate.net For a trisubstituted alkene like 4-propyloct-4-ene, the reaction is expected to be relatively rapid compared to less substituted alkenes due to the electron-donating nature of the alkyl groups which activates the double bond towards electrophilic attack by ozone. rsc.org

The process begins with the [3+2] cycloaddition of an ozone molecule to the double bond, forming a highly unstable primary ozonide (also known as a molozonide). youtube.comlscollege.ac.inwikipedia.org This intermediate rapidly decomposes through a retro-1,3-dipolar cycloaddition, cleaving the central carbon-carbon bond of the original double bond. lscollege.ac.inwikipedia.org This cleavage results in the formation of two primary fragments: a carbonyl compound (an aldehyde or ketone) and a highly reactive, energy-rich carbonyl oxide, known as a Criegee intermediate. jove.comwikipedia.org

For the unsymmetrical trisubstituted alkene, this compound, the cleavage of the primary ozonide can occur in two ways, leading to two sets of products:

Pathway A: Forms butanal and a Criegee intermediate with a propyl and a butyl group attached to the central carbon.

Pathway B: Forms pentan-2-one (from the propyl- and methyl-substituted side of the original double bond, assuming standard IUPAC naming for octene chain) and a different Criegee intermediate. Correction: A more accurate interpretation of "this compound" leads to the structure CH₃(CH₂)₂CH=C(CH₂CH₂CH₃)(CH₂)₃CH₃. Ozonolysis cleaves this at the double bond. This yields butanal and octan-4-one. youtube.compearson.com

The branching ratios for these pathways depend on the stereochemistry and the substituents of the alkene. rsc.org The resulting carbonyls and Criegee intermediates are central to further atmospheric chemistry.

Table 1: Ozonolysis Rate Constants for Selected Alkenes at ~298 K This table provides context for the reactivity of alkenes with ozone. The rate constant for this compound is expected to be high, likely in the range of 10⁻¹⁶ to 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹, similar to other multi-substituted alkenes.

Data sourced from references mdpi.comnih.gov.

Criegee intermediates (CIs) are a critical product of alkene ozonolysis. wikipedia.org They are highly energetic biradicals or zwitterions that dictate a significant portion of subsequent atmospheric chemistry. lscollege.ac.inharvard.edu The ozonolysis of an unsymmetrical branched alkene like this compound produces two different Criegee intermediates. Following the cleavage of the double bond in CH₃(CH₂)₂CH=C(CH₂CH₂CH₃)(CH₂)₃CH₃, the two resulting CIs are:

CI₁: Butanal oxide, [CH₃(CH₂)₂CHOO]•, a mono-substituted Criegee intermediate.

CI₂: A di-substituted Criegee intermediate, [C(CH₂CH₂CH₃)(CH₂)₃CH₃]OO•.

A significant fraction of these initially formed CIs possess excess internal energy from the exothermic ozonolysis reaction. wikipedia.orgosti.gov This "hot" or chemically activated Criegee intermediate can undergo prompt unimolecular decay within nanoseconds, often leading to the formation of OH radicals. wikipedia.orgresearchgate.net Alternatively, the CI can be collisionally stabilized by other atmospheric molecules (like N₂ or O₂), forming a stabilized Criegee intermediate (sCI). wikipedia.orgharvard.edu These sCIs have much longer lifetimes (up to seconds) and can undergo bimolecular reactions with other atmospheric trace gases such as water (H₂O), sulfur dioxide (SO₂), and nitrogen dioxide (NO₂), contributing to the formation of secondary organic aerosols (SOA) and sulfuric acid. harvard.eduresearchgate.net The structure of the CI, particularly the nature of the alkyl substituents, influences its stability and subsequent reaction pathways. rsc.org For example, alkyl-substituted CIs can isomerize via a 1,4-hydrogen transfer to form a vinyl hydroperoxide (VHP), which then decomposes to release an OH radical. researchgate.net

Atmospheric Oxidation Pathways and Radical Generation from Alkene Transformations

While ozonolysis is a key process, the dominant daytime loss mechanism for most alkenes in the troposphere is their reaction with the hydroxyl radical (OH). oup.comharvard.edu The OH radical is highly reactive, often referred to as the "detergent of the atmosphere." harvard.edu Reactions of OH with alkenes are significantly faster than with their corresponding alkanes. oup.com

For this compound, the reaction with OH can proceed via two main pathways:

OH Addition: The primary pathway involves the electrophilic addition of the OH radical to the electron-rich C=C double bond. This forms a β-hydroxyalkyl radical. This radical then reacts rapidly with molecular oxygen (O₂) to form a β-hydroxyalkyl peroxy radical (RO₂).

H-atom Abstraction: The OH radical can abstract a hydrogen atom from one of the C-H bonds on the alkyl side chains. The likelihood of this pathway increases with the size and branching of the alkyl groups. nih.gov This also produces an alkyl radical, which subsequently reacts with O₂ to form a peroxy radical (RO₂).

Both pathways result in the formation of organic peroxy radicals (RO₂). In the presence of nitrogen oxides (NOₓ), these RO₂ radicals are critical for driving photochemical smog and tropospheric ozone formation cycles. They react with nitric oxide (NO) to produce nitrogen dioxide (NO₂) and an alkoxy radical (RO•). oberlin.edu The NO₂ is then photolyzed by sunlight to regenerate NO and produce an oxygen atom, which combines with O₂ to form ozone. The alkoxy radical can undergo further decomposition or isomerization, leading to the formation of stable carbonyl compounds and generating other radicals like the hydroperoxy radical (HO₂). oberlin.edu The reaction of HO₂ with NO is another important pathway for OH radical regeneration, further propagating the oxidation cycles. pnas.org

Table 2: Rate Constants for the Reaction of OH Radicals with Selected Branched Alkanes and Alkenes at ~298 K The rate constant for the reaction of OH with this compound can be estimated to be high, likely in the range of 6-8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, based on data for similarly sized and structured alkenes. nih.gov

Data sourced from references nih.govcapes.gov.brcopernicus.org.

Emerging Research Directions and Future Perspectives for 4 Propyloct 4 Ene Research

Development of Novel Catalytic Systems for Challenging Stereoselective Transformations

The synthesis of tetrasubstituted alkenes like 4-propyloct-4-ene with specific E/Z stereochemistry is a formidable challenge in organic synthesis due to the small energy differences between the stereoisomers. nus.edu.sg Future research will heavily focus on creating novel catalytic systems that can overcome this hurdle, enabling highly stereoselective access to either the (E)- or (Z)-isomer of this compound.

Recent breakthroughs in catalysis offer a roadmap for this endeavor. For instance, nickel-catalyzed tandem reactions that combine a Heck reaction with carbon-carbon double bond migration have shown promise for the stereoselective synthesis of tri- and tetrasubstituted alkenes. nus.edu.sg Applying such a strategy to precursors of this compound could provide a direct and controlled route to the desired isomer. The success of these systems often hinges on the precise design of ligands, such as N-heterocyclic carbenes (NHCs), and the choice of base. nus.edu.sg

Furthermore, ruthenium-based catalysts, renowned for their role in olefin metathesis, are being re-engineered for enhanced stereoselectivity. mdpi.comnih.gov Rationally designed Ru-based catalysts with specific dithiolate ligands have demonstrated exceptional Z-selectivity in metathesis reactions. nih.gov The development of similar catalysts could be applied to ring-opening or cross-metathesis strategies to construct the this compound skeleton with high stereochemical fidelity. Other transition metals, including palladium, rhodium, and copper, are also at the forefront of developing stereoselective methods. nih.govchinesechemsoc.orgnih.govmdpi.comnih.gov For example, copper-hydride catalyzed hydroalkylation of appropriate alkyne precursors has emerged as a powerful method for synthesizing Z-trisubstituted alkenes, a strategy that could be adapted for tetrasubstituted systems like this compound. nih.gov

A summary of potential catalytic approaches for the stereoselective synthesis of this compound is presented in the table below.

Catalytic SystemPotential Application for this compound SynthesisKey Advantages
Nickel-NHC ComplexesTandem Heck reaction/isomerization of suitable precursors.High stereoselectivity, use of non-precious metals. nus.edu.sg
Ruthenium-Dithiolate CatalystsZ-selective ring-opening or cross-metathesis.Exceptional Z-selectivity, catalyst tunability. mdpi.comnih.gov
Copper-Hydride CatalystsStereoselective hydroalkylation of a substituted alkyne.High Z-selectivity, broad functional group tolerance. nih.govmit.edu
Palladium-Catalyzed CouplingSuzuki-Miyaura coupling of a vinyl boronate precursor.Well-established reactivity, potential for stereocontrol. mdpi.comresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Automated Structure Elucidation

The unambiguous characterization of this compound and its isomers is critical. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, the interpretation of the resulting data can be complex, especially when differentiating between stereoisomers. Emerging research in the application of Machine Learning (ML) and Artificial Intelligence (AI) is set to revolutionize this process. rjpn.orgdate-conference.com

Furthermore, AI is enhancing the power of both NMR and MS in several ways:

NMR Spectroscopy: AI algorithms can assist in automated peak picking, deconvolution of complex spectra, and noise reduction. rjpn.orgmdpi.com Systems like DP4-AI can automatically process and interpret NMR data, comparing experimental shifts to those calculated using Density Functional Theory (DFT) to assign structures with high confidence. mdpi.com This would be particularly valuable for distinguishing between the (E) and (Z) isomers of this compound, where subtle differences in chemical shifts are key.

Mass Spectrometry: AI can aid in the deconvolution of complex mass spectra and improve the accuracy of molecular formula determination from high-resolution mass spectrometry (HRMS) data. rjpn.orgjeol.com

The integration of these AI tools promises to accelerate the research cycle for this compound, from reaction discovery and optimization to the detailed study of its properties, by making structural verification faster and more reliable. purdue.edu

Green Chemistry Approaches in Alkene Synthesis and Functionalization

In line with the global push for sustainable chemical manufacturing, future research on this compound will increasingly adopt green chemistry principles. This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption. scielo.org.mxpnas.org

Key green chemistry directions applicable to this compound include:

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.orgrsc.org Lipases, for example, can be used in the chemo-enzymatic epoxidation of alkenes, where the enzyme generates a peroxy acid in situ for the oxidation. beilstein-journals.org Research into novel enzymes or engineered heme proteins could lead to biocatalytic methods for the direct, selective functionalization of this compound under mild, aqueous conditions. rsc.orgresearchgate.net A dual catalytic system combining enzymatic hydrolysis with chemical dehydrodecarboxylation has also been shown to produce alkenes directly from biomass. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for driving organic reactions under mild conditions. rsc.orgnus.edu.sg This approach could be used for the functionalization of this compound, for example, in oxo-functionalization or thiosulfonylation reactions, using light to generate reactive intermediates instead of harsh chemical reagents. rsc.orguantwerpen.be

Sustainable Solvents and Reagents: The use of hazardous solvents is a major environmental concern. Research into replacing them with greener alternatives, such as water or supercritical CO₂, is ongoing. pnas.org Furthermore, developing electrochemical methods for functionalizing alkenes can reduce the need for chemical oxidants and reagents. mdpi.comnih.gov For instance, the electrochemical bromofunctionalization of alkenes using stable bromide salts offers a safer and more sustainable approach than using elemental bromine. mdpi.com

The table below outlines some green chemistry strategies and their potential application to this compound.

Green Chemistry StrategyApplication to this compoundPotential Benefits
BiocatalysisSelective oxidation or other functionalizations.High selectivity, mild reaction conditions, reduced waste. rsc.orgrsc.orgbeilstein-journals.org
PhotocatalysisOxo-functionalization, C-H functionalization.Use of light as a traceless reagent, high selectivity. rsc.orgnus.edu.sg
ElectrochemistryHalogenation or oxidation reactions.Avoids hazardous chemical oxidants, uses electricity as a clean reagent. mdpi.comnih.gov
Green SolventsSynthesis and reactions in water or supercritical CO₂.Reduced environmental impact, improved safety. pnas.org

Theoretical Prediction and Rational Design of Novel Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nd.edu For this compound, theoretical studies will play a crucial role in designing new synthetic routes and predicting its behavior in reactions.

Future research will leverage computational models to:

Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. mdpi.compku.edu.cn This insight is critical for understanding the origin of regio- and stereoselectivity in catalytic reactions aimed at synthesizing this compound. nih.govnih.govresearchgate.net For example, computational studies have been used to understand the stereoselectivity of nickel-catalyzed cyclizations and copper-catalyzed hydroalkylations. nih.govpku.edu.cn

Rational Catalyst Design: By understanding how a catalyst and substrate interact at a molecular level, researchers can rationally design new catalysts with improved activity and selectivity. nsf.govacs.org For instance, computational models have been developed to predict the initiation kinetics of ruthenium metathesis catalysts based on the structure of their ligands. nih.govacs.org This approach could be used to design a bespoke catalyst for a specific transformation involving this compound.

Predict Novel Reactivity: Theoretical calculations can explore hypothetical reactions of this compound, predicting its susceptibility to different reagents and conditions. This can guide experimentalists toward discovering new and useful transformations. For example, DFT studies could predict the feasibility of novel electrochemical reactions, such as the aziridination of tetrasubstituted alkenes. chinesechemsoc.org

The synergy between computational prediction and experimental validation will accelerate the development of novel and efficient chemistry for this compound, moving from trial-and-error discovery to rational, targeted design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.